

An In-depth Technical Guide to the Properties of Trinitroacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trinitroacetonitrile**

Cat. No.: **B13761577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Trinitroacetonitrile** is a highly energetic and potentially explosive compound. The information provided herein is for research and informational purposes only and should not be used as a substitute for a thorough risk assessment and adherence to all applicable safety protocols. Handling of this substance should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Executive Summary

Trinitroacetonitrile, with the chemical formula $C_2(NO_2)_3CN$, is a highly reactive and energetic organic compound. Its structure, featuring a nitrile group and three nitro groups attached to a single carbon atom, makes it a subject of interest in the field of energetic materials. This guide provides a comprehensive overview of the known chemical and physical properties of **trinitroacetonitrile**, detailed synthesis methodologies, and a thorough assessment of its potential hazards and handling procedures. Due to the limited availability of specific experimental data for **trinitroacetonitrile**, information from closely related compounds is included to provide a broader context for its properties and safe handling.

Chemical and Physical Properties

Trinitroacetonitrile is a compound for which extensive physical and chemical property data is not widely available in public literature, likely due to its instability. However, based on available data and the properties of analogous compounds, a profile can be constructed.

Tabulated Physical and Chemical Data

Property	Value	Source/Notes
Molecular Formula	C ₂ N ₄ O ₆	--INVALID-LINK--
Molecular Weight	176.04 g/mol	--INVALID-LINK--
CAS Number	630-72-8	--INVALID-LINK--
Boiling Point	152.6 °C at 760 mmHg	Estimated
Density	1.886 g/cm ³	Estimated
Flash Point	46.1 °C	Estimated
Enthalpy of Formation (solid, ΔfH°)	174 ± 1 kJ/mol	NIST Chemistry WebBook
Enthalpy of Combustion (solid, ΔcH°)	-961 ± 1 kJ/mol	NIST Chemistry WebBook
Appearance	Expected to be a colorless to pale yellow oil or solid	Inferred from synthesis descriptions

Synthesis and Experimental Protocols

Two primary methods for the synthesis of **trinitroacetonitrile** have been reported in the literature. Due to the hazardous nature of the product, these syntheses should only be attempted by experienced chemists with appropriate containment and safety measures.

Synthesis from Methazonic Acid (Steinkopf and Bohrmann, 1908)

This is the earliest reported synthesis of nitroacetonitrile, which is a related precursor. The synthesis of the trinitro derivative would require subsequent nitration. The original protocol for the dinitro compound involves the dehydration of methazonic acid.

Experimental Protocol:

- Reaction: Dehydration of methazonic acid (nitroacetaldehyde oxime) using thionyl chloride in diethyl ether.
- Procedure: Thionyl chloride is added to a gently refluxing solution of methazonic acid in diethyl ether. The mixture is heated until the evolution of hydrogen chloride and sulfur dioxide ceases. The reaction mixture is then filtered and concentrated under reduced pressure.
- Purification: The resulting crude oil can be purified by silica gel column chromatography using benzene as the eluent.

Synthesis from Nitrocyanoacetone (Kislyi et al., 1994)

This method describes the synthesis of nitroacetonitrile via the deacylation of nitrocyanoacetone. Again, further nitration would be necessary to obtain the trinitro derivative.

Experimental Protocol:

- Step 1: Synthesis of Nitrocyanoacetone: Cyanoacetone is nitrated using a mixture of sulfuric acid and nitric acid in chloroform. The chloroform layer is separated and evaporated to yield nitrocyanoacetone.
- Step 2: Deacylation to Nitroacetonitrile: The nitrocyanoacetone is dissolved in ethanol or methanol and acidified with 10% sulfuric acid. The solution is then neutralized with sodium bicarbonate and poured into water. The nitroacetonitrile is extracted with an organic solvent, which is subsequently evaporated.

Experimental Workflow Diagram

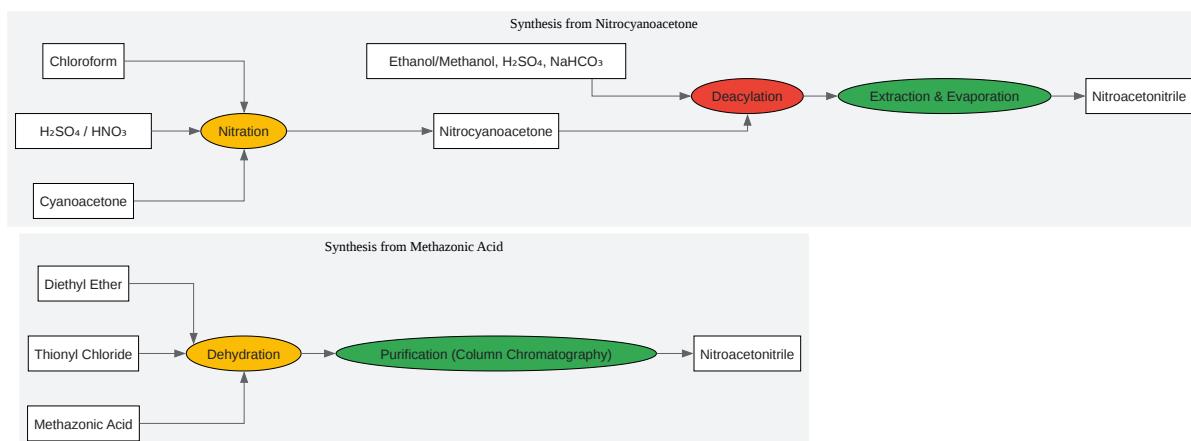

[Click to download full resolution via product page](#)

Figure 1: Comparative workflow for the synthesis of nitroacetonitrile precursors.

Hazardous Properties and Safety

Given the presence of three nitro groups and a nitrile functionality, **trinitroacetonitrile** is expected to be a highly energetic and toxic compound.[1]

Explosive Properties

While specific quantitative data such as detonation velocity and shock sensitivity for **trinitroacetonitrile** are not readily available, it should be treated as a primary explosive. The high positive enthalpy of formation is a strong indicator of its energetic nature.[\[2\]](#) Polynitroaliphatic compounds are known to be sensitive to shock, friction, and heat.[\[3\]](#)

General Hazards of Polynitro Compounds:

- Shock and Friction Sensitivity: Many polynitro compounds are sensitive to impact and friction, which can lead to detonation.[\[1\]](#)
- Thermal Sensitivity: They can decompose exothermically upon heating, potentially leading to a runaway reaction and explosion.
- Detonation: Capable of high-order detonation, producing a powerful shockwave and high-velocity fragments.

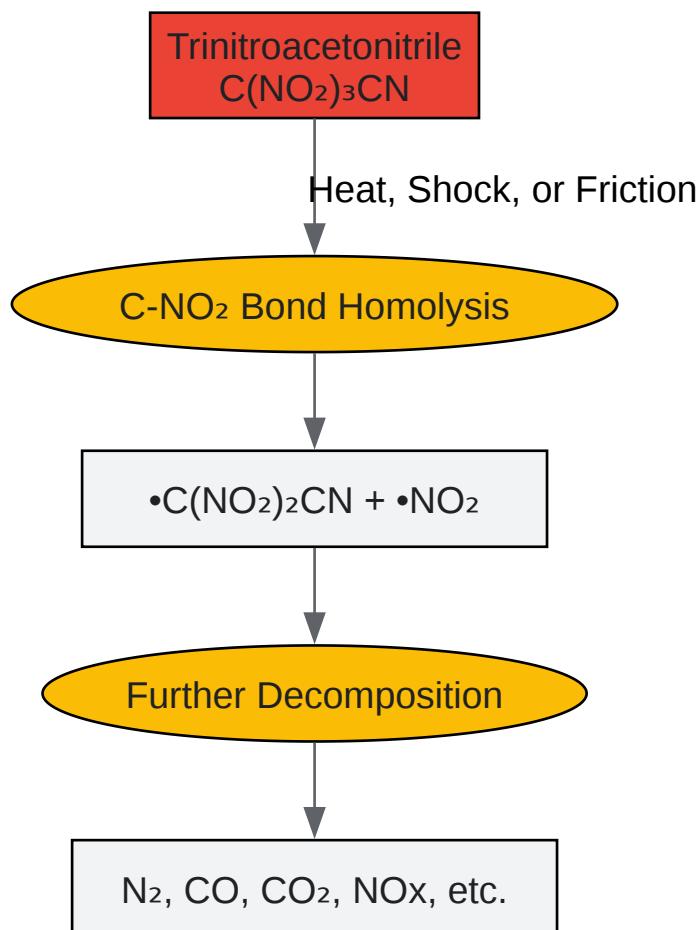
Toxicity

Specific toxicological data for **trinitroacetonitrile** is not available. However, based on its structure, it is predicted to be highly toxic. The nitrile group can be metabolized to cyanide, and nitroalkanes are known to have various toxic effects.[\[4\]](#)

Potential Toxicological Effects (Inferred from Analogues):

- Cyanide Poisoning: The nitrile group may be metabolized to cyanide, leading to symptoms such as headache, dizziness, rapid heart rate, shortness of breath, and convulsions.
- Methemoglobinemia: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[\[5\]](#) While **trinitroacetonitrile** is aliphatic, the high degree of nitration warrants caution.
- Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.

Handling and Safety Protocols


Strict safety protocols must be followed when handling **trinitroacetonitrile**.

- Engineering Controls: All work should be conducted in a certified chemical fume hood with a blast shield. The use of a glovebox for handling the dry material is recommended.
- Personal Protective Equipment (PPE):
 - Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) are essential. Double gloving is recommended.
 - Eye Protection: Chemical splash goggles and a face shield are mandatory.
 - Body Protection: A flame-resistant lab coat and, for larger quantities, a blast-resistant apron should be worn.
- Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Store in a secondary container and in a designated explosives magazine if available. Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.
- Disposal: All waste containing **trinitroacetonitrile** must be treated as highly hazardous and disposed of according to institutional and regulatory guidelines for explosive and toxic waste.

Decomposition

The thermal decomposition of polynitroalkanes is a complex process that can proceed through several pathways. The initial step is often the homolytic cleavage of a C-NO₂ bond.

Proposed Decomposition Pathway

[Click to download full resolution via product page](#)

Figure 2: Proposed initial step in the decomposition of **trinitroacetonitrile**.

The initial cleavage of a carbon-nitro bond is a common decomposition pathway for many nitroalkanes and nitroaromatics.^[2] The resulting radicals are highly reactive and will undergo a cascade of further reactions to produce stable gaseous products such as nitrogen (N_2), carbon monoxide (CO), carbon dioxide (CO_2), and various nitrogen oxides (NOx). The rapid formation of these gases in an exothermic process is what leads to an explosion.

Relevance to Drug Development

Currently, there is no direct evidence to suggest that **trinitroacetonitrile** has applications in drug development. Its extreme instability and toxicity make it an unlikely candidate for a therapeutic agent. However, the chemistry of polynitro compounds is of interest in the synthesis of various heterocyclic compounds, some of which may have biological activity. The reactivity of the nitrile and nitro groups could potentially be harnessed in the synthesis of complex

molecular scaffolds, although the use of such a hazardous starting material would require careful consideration and the development of safer, in-situ generation methods.

Conclusion

Trinitroacetonitrile is a highly energetic and hazardous compound with limited available data on its specific properties. Its synthesis and handling require specialized knowledge and stringent safety precautions. While its primary interest lies in the field of energetic materials, the underlying chemistry of highly functionalized small molecules remains a topic of academic interest. Further research, conducted under appropriate safety protocols, would be necessary to fully characterize this compound and explore any potential applications beyond its energetic properties. Researchers and drug development professionals should be aware of the extreme hazards associated with this and similar compounds and prioritize safety above all else in any experimental considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Nitrocompounds, Aliphatic [iloencyclopaedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Trinitroacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13761577#what-are-the-properties-of-trinitroacetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com